molecular formula C20H20IN3O2S B4582302 N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B4582302
M. Wt: 493.4 g/mol
InChI Key: IGANRLMDBFALMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide and related compounds involves multi-step reactions, including aminolysis of activated acids and alkylation of potassium salts. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through these methods, demonstrating the complexity and versatility of synthetic strategies for such compounds (Berest et al., 2011).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed through various spectroscopic techniques such as NMR (1H, 13C), LC-MS, and EI-MS analysis. These methods provide detailed insights into the molecular framework and the arrangement of functional groups contributing to the compound's activity (Kovalenko et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide involves interactions with various reagents leading to the formation of novel compounds with potential pharmacological activities. These reactions are crucial for exploring the therapeutic potential and enhancing the biological activity of the compound. Notably, the synthesis of derivatives by reacting with aromatic amines indicates the compound's versatility in chemical modifications (Khan et al., 2010).

Scientific Research Applications

Anticancer Activity

Research on substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has demonstrated considerable cytotoxicity against various cancer cell lines. These compounds have shown to be highly active against colon cancer, melanoma, and ovarian cancer cell lines, with specific compounds like 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide being identified as potent anticancer agents (Kovalenko et al., 2012). Another study highlighted the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which demonstrated selective anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial Activity

The study of novel sulphonamide derivatives has revealed good antimicrobial activity, with certain compounds displaying high effectiveness against strains tested. Computational calculations supported these experimental findings, providing a solid basis for the development of new antimicrobial agents (Fahim & Ismael, 2019).

Anticonvulsant Activity

Research into new 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)acetamides aimed at discovering anticonvulsants has shown that these compounds exhibit weak to moderate anticonvulsant effects. This opens up potential pathways for the development of novel anticonvulsant medications (Bunyatyan et al., 2020).

Metabolic Studies

Investigations into the metabolism of related chloroacetamide herbicides in human and rat liver microsomes have provided insights into the complex metabolic pathways that may contribute to their biological effects. This research is crucial for understanding the potential human health implications of exposure to these compounds (Coleman et al., 2000).

properties

IUPAC Name

N,N-diethyl-2-(6-iodo-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-11-10-14(21)12-16(17)19(26)24(20)15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGANRLMDBFALMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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